molecular formula C10H18Cl2N2 B13840355 N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride

N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride

Cat. No.: B13840355
M. Wt: 237.17 g/mol
InChI Key: ARVAJXRJADAQOW-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride typically involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Reaction of N-benzyl-2-chloro-N-methyl-ethanamine: This intermediate is reacted with a base such as sodium hydroxide or potassium carbonate.

    Formation of the diamine: The reaction mixture is then heated to promote the formation of N1-Benzyl-N1-methylethane-1,2-diamine.

    Conversion to dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-Benzyl-N1-methylethane-1,2-diamine oxide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: This compound has a similar structure but lacks the benzyl group, making it less reactive in certain contexts.

    N-Methyl-1,2-benzenediamine dihydrochloride: This compound has a similar diamine structure but with different substituents, leading to different reactivity and applications.

Uniqueness

N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride is unique due to its combination of benzyl and methyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

N'-benzyl-N'-methylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;;/h2-6H,7-9,11H2,1H3;2*1H

InChI Key

ARVAJXRJADAQOW-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CC1=CC=CC=C1.Cl.Cl

Origin of Product

United States

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